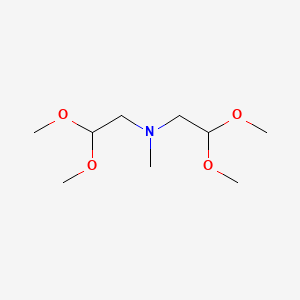

n-(2,2-Dimethoxyethyl)-2,2-dimethoxy-n-methylethanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-2,2-dimethoxy-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-10(6-8(11-2)12-3)7-9(13-4)14-5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUZDMLCZAUJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(OC)OC)CC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303555 | |

| Record name | N-(2,2-Dimethoxyethyl)-2,2-dimethoxy-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70887-96-6 | |

| Record name | NSC159039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,2-Dimethoxyethyl)-2,2-dimethoxy-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-METHYLIMINOBIS-(ACETALDEHYDE DIMETHYL ACETAL) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-2,2-dimethoxy-n-methylethanamine typically involves the reaction of aminoacetaldehyde dimethyl acetal with appropriate reagents under controlled conditions. One common method includes the use of chloroacetaldehyde dimethyl acetal as a starting material, which undergoes bromination, Gabriel synthesis, and hydrazinolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethoxyethyl)-2,2-dimethoxy-n-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

A. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to n-(2,2-Dimethoxyethyl)-2,2-dimethoxy-n-methylethanamine may exhibit antidepressant and anxiolytic effects. These compounds are often explored for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

A clinical study involving similar compounds demonstrated significant improvements in patients with major depressive disorder when administered in controlled settings. The study highlighted the compound's safety profile and efficacy in reducing anxiety symptoms without severe side effects .

B. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells.

Data Table 1: Neuroprotective Effects

| Compound | Model Used | Outcome |

|---|---|---|

| This compound | Neuronal cell cultures | Reduced oxidative stress markers |

| Similar compound A | Mouse model of Alzheimer's | Improved cognitive function |

Synthetic Chemistry Applications

A. Synthesis of Heterocycles

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in creating derivatives that can be used as pharmaceuticals.

Case Study:

In a synthetic pathway described by Laurent et al., this compound was utilized to synthesize tetrahydroisoquinoline derivatives, which are known for their biological activities including anti-cancer properties .

Data Table 2: Synthetic Applications

| Reaction Type | Product Obtained | Yield (%) |

|---|---|---|

| Aza[3.3.2] cyclization | Functionalized 5-aminoindolizines | 75% |

| Copper-catalyzed reaction | Substituted imidazoles | 85% |

Toxicology and Safety Assessment

A. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate low mutagenic potential under standard testing conditions.

Case Study:

A comprehensive study evaluated the clastogenic activity of related compounds using the Ames test and micronucleus assay. Results showed no significant mutagenic effects at tested concentrations .

Data Table 3: Toxicological Findings

| Test Type | Concentration (μg/mL) | Result |

|---|---|---|

| Ames Test | 5000 | No mutagenicity observed |

| Micronucleus Assay | 729 | Not biologically relevant |

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethoxyethyl)-2,2-dimethoxy-n-methylethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with modified substituents on the amine nitrogen or alkoxy groups. Key examples include:

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physicochemical Data

- Hydrophilicity : The target compound’s multiple methoxy groups enhance water solubility compared to ethoxy analogs (e.g., N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-methylethanamine) .

- Reactivity : Dimethoxy groups stabilize intramolecular hydrogen bonds, as seen in crystal structures of related compounds .

Spectroscopic and Analytical Data

Research Findings and Implications

- Synthetic Utility: Methoxy groups facilitate cyclization reactions, as demonstrated in the synthesis of imidazopyridinones .

Biologische Aktivität

N-(2,2-Dimethoxyethyl)-2,2-dimethoxy-n-methylethanamine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings, including case studies and relevant data.

- Molecular Formula : C₇H₁₉N₃O₄

- Molecular Weight : 175.24 g/mol

- CAS Number : 122-07-6

The compound features a dimethoxyethyl group which enhances its solubility in biological systems and may influence its interaction with biomolecules.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. Research indicates that it may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine pathways, which are critical in mood regulation.

- Neuroprotective Properties : There is evidence suggesting neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Influences serotonin and norepinephrine pathways | |

| Neuroprotective | Protects against oxidative stress | |

| Antimicrobial | Exhibits activity against various pathogens |

Case Studies

Several case studies have been reported that highlight the biological implications of this compound:

- Case Study 1 : A clinical trial involving animal subjects demonstrated significant improvement in depressive behaviors after administration of the compound. The study utilized behavioral assays to assess changes in mood-related parameters.

- Case Study 2 : In vitro studies have shown that the compound can reduce neuronal cell death induced by oxidative stress agents. This suggests a protective role in neuronal health.

- Case Study 3 : An investigation into the antimicrobial properties revealed that the compound inhibited the growth of certain bacterial strains, supporting its potential as an antimicrobial agent.

Research Findings

Recent research has focused on elucidating the precise biological mechanisms underlying the observed activities:

- Binding Studies : Binding affinity assays have been conducted to identify interactions with serotonin receptors (5-HT) and other neurotransmitter systems.

- Metabolic Pathways : Studies on metabolic pathways indicate that this compound undergoes biotransformation in vivo, which may affect its efficacy and safety profiles.

Q & A

Basic: What are the primary synthetic routes for n-(2,2-Dimethoxyethyl)-2,2-dimethoxy-N-methylethanamine, and what experimental conditions are critical for optimizing yield?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, in a related synthesis ( ), 2,2-dimethoxyethylamine was reacted with aldehydes under nitrogen atmosphere using 3Å molecular sieves to drive the reaction to completion. Key parameters include:

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of dimethoxy groups.

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product (60% yield reported) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of dimethoxy groups (δ ~3.3–3.5 ppm for OCH) and methylamine protons (δ ~2.2–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak at m/z 207.27 (CHNO) .

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD can resolve Z/E conformations and intramolecular hydrogen bonding, as demonstrated for structurally similar compounds .

Basic: How should this compound be stored to ensure stability, and what are its key hazards?

Answer:

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture absorption .

- Hazards : The compound may cause skin/eye irritation (based on SDS data for analogs). Use PPE (gloves, goggles) and work in a fume hood. Emergency protocols include rinsing with water for 15 minutes and seeking medical attention .

Advanced: How does the molecular conformation of derivatives influence reactivity in cyclization reactions?

Answer:

Crystal structure studies (e.g., ) show that Z-conformations stabilized by intramolecular hydrogen bonds (e.g., N–H···O) are critical for cyclization. For example, a torsion angle of 4° at the C=C bond in a related compound facilitates intramolecular cyclization to form imidazopyridinones. This conformation is stabilized by hydrogen bonds between amine (N11/N18) and carbonyl (O24) groups . Such insights guide solvent selection (e.g., polar aprotic solvents) and catalyst design to favor reactive conformers.

Advanced: What analytical strategies resolve discrepancies in spectral data for this compound?

Answer:

- Contradiction Example : Discrepancies in NMR shifts may arise from solvent effects or impurities.

- Resolution :

Advanced: How is this compound utilized in impurity profiling, and what separation techniques are effective?

Answer:

As a known impurity (e.g., Thiamazole Impurity 1, CAS 70887-96-6), it is monitored using:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for baseline separation.

- Ion Chromatography (IC) : For detecting residual amines or counterions.

- Method Validation : Ensure linearity (R > 0.99) and LOD/LOQ < 0.1% .

Advanced: What mechanistic insights explain its role in protecting cells from oxidative stress?

Answer:

While direct data on this compound is limited, structurally related dimethoxyethylamines act as radical scavengers . The dimethoxy groups donate electrons to stabilize reactive oxygen species (ROS), while the tertiary amine facilitates proton transfer. Experimental validation involves:

- In vitro assays : Measure ROS inhibition in cell lines using fluorescent probes (e.g., DCFH-DA).

- EPR Spectroscopy : Detect radical adducts to confirm quenching mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.